2-fluoroBenzenesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fluorine-Containing Fluorophores Synthesis

Field: Chemistry

Application: The synthesis of fluorine-containing small molecules has had numerous benefits of improving the quality and efficiency of many applications of these compounds.

Sulfonyl Fluorides in Synthetic Methods

Field: Organic Chemistry

Application: Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists.

Assembly of -SO2- Linked Small Molecules

Field: Biochemistry

Click Chemistry Reagents

Synthesis of Fluorine-Containing Fluorophores

Electrolyte Additive in Lithium-Ion Batteries

Field: Energy Engineering

Methods: The NCM811/Li half batteries containing 2% 2FF electrolyte show the highest cycling performance.

Results: A coulombic efficiency of 98.4% and a capacity retention of 89.4% are obtained after 100 cycles at 0.5C.

Fluorosulfonylation

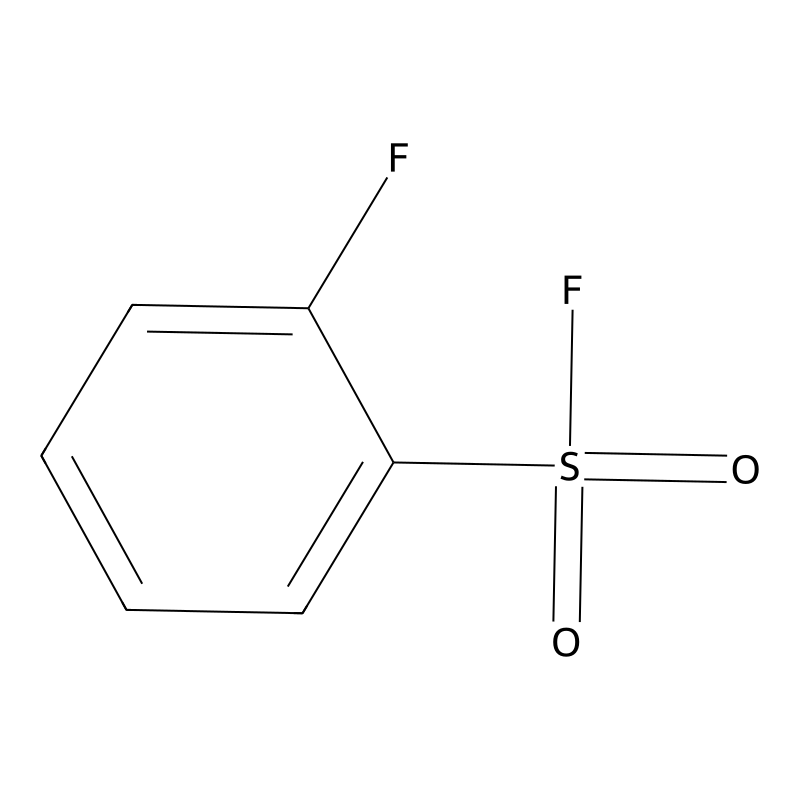

2-Fluorobenzenesulfonyl fluoride is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring that is also substituted with a sulfonyl fluoride group. Its molecular formula is , and it features a sulfonyl fluoride functional group, which is known for its reactivity and ability to participate in various chemical transformations. This compound exists as a colorless liquid or solid, depending on the temperature, and is soluble in polar organic solvents.

The chemical reactivity of 2-fluorobenzenesulfonyl fluoride primarily involves nucleophilic substitution reactions, where the sulfonyl fluoride group can be replaced by various nucleophiles. Additionally, the fluorine atom can participate in halogen exchange reactions. For instance, it can react with alkali metal fluorides to yield other fluorinated compounds through a process known as fluorodesulfonylation .

Key Reactions:- Fluorodesulfonylation: The reaction with potassium fluoride can lead to the replacement of the sulfonyl fluoride group with a fluorine atom under specific conditions .

- Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by amines or alcohols, forming sulfonamides or sulfonate esters, respectively.

Research indicates that 2-fluorobenzenesulfonyl fluoride exhibits biological activity, particularly as a reagent in biochemical assays. It has been utilized in studies involving enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic sites in proteins . The compound's reactivity allows it to serve as an important tool in medicinal chemistry for the development of pharmaceutical agents.

Several methods have been developed for synthesizing 2-fluorobenzenesulfonyl fluoride:

- Fluorination of Benzenesulfonyl Fluoride: This method involves treating benzenesulfonyl fluoride with an alkali metal fluoride, such as potassium fluoride, at elevated temperatures (typically between 190°C and 240°C) to facilitate the exchange of a sulfur atom for fluorine .

- Chlorine-Fluorine Exchange: Chlorobenzenesulfonyl fluorides can be converted into their fluorinated counterparts through chlorine-fluorine exchange reactions using alkali metal fluorides in polar aprotic solvents .

- Direct Fluorination: Another approach involves direct fluorination of benzenesulfonyl chloride using elemental fluorine or other fluorinating agents under controlled conditions.

2-Fluorobenzenesulfonyl fluoride finds applications across various fields:

- Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its ability to modify biological molecules.

- Material Science: The compound serves as an additive in electrolytes for lithium-ion batteries, enhancing performance by stabilizing interface properties .

- Chemical Research: It is employed as a reagent for studying enzyme mechanisms and protein interactions due to its reactive sulfonyl fluoride group.

Studies have shown that 2-fluorobenzenesulfonyl fluoride interacts effectively with nucleophiles such as amines and thiols, leading to the formation of stable covalent bonds. This property makes it valuable for probing biological systems and understanding enzyme kinetics. Furthermore, its role as an additive in battery technology highlights its potential in improving electrochemical interfaces .

Several compounds share structural or functional similarities with 2-fluorobenzenesulfonyl fluoride. Here are some notable examples:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Benzenesulfonyl chloride | C6H5SO2Cl | Less reactive than sulfonyl fluoride; used for chlorination reactions. |

| 4-Fluorobenzenesulfonyl fluoride | C6H4F(SO2F) | Similar reactivity but different substitution pattern; used in similar applications. |

| 2-Chlorobenzenesulfonyl fluoride | C6H4Cl(SO2F) | Chlorine substituent makes it less reactive; useful for chlorination chemistry. |

| 3-Fluorobenzenesulfonyl chloride | C6H4F(SO2Cl) | Contains both fluorine and chlorine; serves different synthetic purposes. |

The uniqueness of 2-fluorobenzenesulfonyl fluoride lies in its specific reactivity profile and applications in both biological systems and material science, distinguishing it from other related compounds.